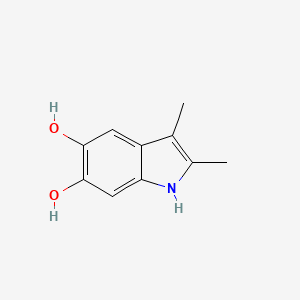

2,3-Dimethyl-1H-indole-5,6-diol

描述

BenchChem offers high-quality 2,3-Dimethyl-1H-indole-5,6-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dimethyl-1H-indole-5,6-diol including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

5107-75-5 |

|---|---|

分子式 |

C10H11NO2 |

分子量 |

177.20 g/mol |

IUPAC 名称 |

2,3-dimethyl-1H-indole-5,6-diol |

InChI |

InChI=1S/C10H11NO2/c1-5-6(2)11-8-4-10(13)9(12)3-7(5)8/h3-4,11-13H,1-2H3 |

InChI 键 |

HMTUVSJLXALWIU-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(NC2=CC(=C(C=C12)O)O)C |

产品来源 |

United States |

Decoding Melanogenesis: 2,3-Dimethyl-5,6-Dihydroxyindole as a Mechanistic Model Compound

Executive Summary

The biosynthesis of eumelanin—the primary photoprotective pigment in human skin—is a cascade of complex redox reactions. While the enzymatic conversion of tyrosine to 5,6-dihydroxyindole (DHI) is well understood, the subsequent oxidative polymerization of DHI remains one of the most intractable processes in organic chemistry. Because DHI polymerizes rapidly and indiscriminately, isolating its intermediate oxidation states (semiquinones and quinones) is practically impossible.

To bypass this barrier, researchers employ 2,3-dimethyl-5,6-dihydroxyindole (2,3-diMe-DHI) as a structural model compound. By introducing steric bulk at the highly reactive C-2 and C-3 positions, this derivative halts the runaway polymerization process. This in-depth technical guide explores the chemical rationale, comparative physicochemical data, and field-proven experimental protocols for utilizing 2,3-diMe-DHI to decode the fundamental redox chemistry of melanogenesis.

The Intractability of Eumelanin and the Steric Shielding Strategy

In natural melanogenesis, DHI undergoes a two-electron oxidation to form indole-5,6-quinone[1]. However, the pyrrole ring of this quinone is highly electrophilic, while the unoxidized DHI is electron-rich. This incompatibility drives rapid, chaotic cross-coupling primarily at the C-2, C-3, C-4, and C-7 positions, immediately precipitating a heterogeneous, insoluble black polymer known as eumelanin[1].

As early as 1945, researchers like2 observed that unlike natural DHI, 2,3-dimethyl-5,6-dihydroxyindole does not oxidize in the same runaway fashion[3]. The methylation at the

Caption: Melanogenesis pathway and the structural intervention of the 2,3-dimethylated model compound.

Redox Chemistry: Semiquinones and Quinones

When utilizing 2,3-diMe-DHI, we can isolate two distinct oxidative states critical to drug development and biomaterials research:

-

The Semiquinone Radical: A one-electron oxidation product. The pKa of the 6-OH group in the semiquinone derived from natural DHI is 6.8[4]. In contrast, the inductive and steric effects of the methyl groups in 2,3-diMe-DHI lower this pKa to 6.3[4]. This shift is highly relevant for researchers formulating dermocosmetics, as it indicates the model semiquinone is more readily ionized at physiological pH.

-

The Indole-5,6-Quinone: A two-electron oxidation product. 5 have successfully trapped this species in deuterated methanol (

), revealing a distinct chromophore centered at 360 nm[4].

Comparative Physicochemical Data

To facilitate experimental design, the following table summarizes the quantitative differences between natural DHI and the 2,3-diMe-DHI model compound.

| Property | 5,6-Dihydroxyindole (DHI) | 2,3-dimethyl-5,6-dihydroxyindole |

| Reactive Sites | C-2, C-3, C-4, C-7 | C-4, C-7 (C-2, C-3 sterically blocked) |

| Semiquinone pKa | 6.8 | 6.3 |

| Quinone Stability | Highly unstable (rapid polymerization) | Transiently stable (observable via NMR/UV-Vis) |

| UV-Vis Max (Quinone) | N/A (obscured by black melanin) | ~360 nm |

| Primary Research Utility | Natural melanogenesis substrate | Mechanistic modeling of redox states |

Experimental Workflows & Methodologies

As an Application Scientist, I emphasize that experimental success with indolequinones relies heavily on solvent selection, temperature control, and the choice of oxidant. Below are two field-proven, self-validating protocols for studying the oxidation of 2,3-diMe-DHI.

Protocol 1: Chemical Oxidation and Spectroscopic Trapping

Objective: To generate and observe the transient 2,3-dimethyl-indole-5,6-quinone using

Causality & Reagent Selection:

-

Solvent (

): Deuterated methanol is chosen because it allows for direct, in situ NMR monitoring without solvent signal interference, while also stabilizing the transient quinone via hydrogen bonding. -

Oxidant (

-chloranil): Selected because it is a highly efficient two-electron oxidant. Crucially, its reduced byproduct (tetrachlorocatechol) absorbs at ~298 nm, ensuring it does not overlap with the target quinone's 360 nm chromophore[5].

Step-by-Step Methodology:

-

Preparation: Dissolve 5.0 mg of freshly synthesized 2,3-diMe-DHI in 0.5 mL of

within an NMR tube. -

Temperature Control: Submerge the NMR tube in an ice bath (

). Note: Kinetic lability remains at C-4 and C-7; low temperatures are mandatory to suppress residual oligomerization. -

Oxidation: Slowly add a stoichiometric equivalent of

-chloranil dissolved in cold ethyl acetate or -

Data Acquisition: Immediately transfer the tube to the NMR spectrometer (pre-chilled probe if available) or UV-Vis spectrophotometer.

-

Validation Checkpoint: The reaction is successful if the solution develops a distinct yellow hue corresponding to a new UV-Vis chromophore at 360 nm[4]. If the solution rapidly turns dark brown or black, the temperature was inadequately controlled, leading to unwanted melanin-like precipitation.

Caption: Step-by-step experimental workflow for the chemical oxidation and spectroscopic trapping.

Protocol 2: Pulse Radiolysis for Semiquinone Detection

Objective: To isolate the one-electron oxidation step and measure the kinetics of the 2,3-diMe-DHI semiquinone radical.

Causality & Reagent Selection: Pulse radiolysis is utilized over chemical oxidation because it uses ionizing radiation to generate specific, short-lived radicals (e.g., azide radicals,

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a 1.0 mM solution of 2,3-diMe-DHI in a phosphate buffer adjusted to pH 7.0.

-

Radical Generation: Saturate the solution with

and add sodium azide ( -

Irradiation: Subject the sample to a high-energy electron pulse (e.g., 2-10 MeV) using a linear accelerator.

-

Kinetic Monitoring: Monitor the transient optical absorption using a fast photomultiplier tube setup.

-

Validation Checkpoint: The generation of the semiquinone radical is confirmed by the immediate appearance of an absorption maximum at 520 nm[4]. The decay kinetics of this peak provide the rate constant for the subsequent disproportionation reactions.

Conclusion

For drug development professionals targeting pigmentation disorders or scientists engineering novel bio-inspired polymers, understanding the exact redox states of melanin precursors is non-negotiable. Because natural 5,6-dihydroxyindole polymerizes too rapidly to be studied in isolation, 2,3-dimethyl-5,6-dihydroxyindole serves as an indispensable model. By sterically shielding the most reactive sites, this compound allows us to trap, quantify, and manipulate the elusive semiquinone and indole-5,6-quinone intermediates, bridging the gap between theoretical melanogenesis and applied dermatological science.

References

- Clemo, G. R., & Weiss, J. (1945). Melanin Formation. RSC Publishing.

- BenchChem Technical Support Team. (2025). Indole-5,6-quinone as a Melanin Precursor: A Technical Guide. BenchChem.

- D'Ischia, M., et al. (2006). 5,6-Dihydroxyindoles and Indole-5,6-diones. Academia.edu.

- Pezzella, A., et al. (2007). Chemical, Pulse Radiolysis and Density Functional Studies of a New, Labile 5,6-Indolequinone and Its Semiquinone. Journal of Organic Chemistry / Unina.it.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 185. Melanin formation - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. 185. Melanin formation - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. wpage.unina.it [wpage.unina.it]

- 5. wpage.unina.it [wpage.unina.it]

Technical Guide: Regiocontrolled Oxidative Polymerization of 5,6-Dihydroxyindoles via 2,3-Dimethyl Blocking

This technical guide details the role of 2,3-dimethyl blocking in the oxidative polymerization of 5,6-dihydroxyindole (DHI). It addresses the "structural disorder" problem inherent to natural eumelanin by using steric and electronic blocking to force regioselective coupling.

Part 1: The Regiochemical Challenge of DHI

Executive Summary: Natural eumelanin is a heterogeneous biopolymer formed by the oxidative polymerization of 5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA).[1] Unsubstituted DHI is notoriously reactive, coupling randomly at positions 2, 3, 4, and 7. This results in a structurally disordered, insoluble black solid ("melanin") that is difficult to characterize or process for bio-electronic applications.

The Solution: 2,3-Dimethyl Blocking By substituting the pyrrole ring positions (C2 and C3) with methyl groups, researchers can:

-

Eliminate Pyrrole-Based Coupling: Prevent the formation of chaotic, branched networks involving C2/C3 linkages.

-

Force Benzene-Ring Coupling: Direct oxidative coupling exclusively to the C4 and C7 positions.

-

Stabilize Quinone Intermediates: The steric bulk of the methyl groups retards the rapid nucleophilic attack that typically follows oxidation, allowing for the isolation or characterization of transient indole-5,6-quinone species.

Comparative Reactivity Table

| Feature | Unblocked DHI | 2-Carboxy DHI (DHICA) | 2,3-Dimethyl-DHI |

| Reactive Sites | 2, 3, 4, 7 (Highly Promiscuous) | 4, 7 (C2 blocked, C3 deactivated) | 4, 7 (Strictly Benzene-Ring) |

| Polymer Structure | Globular, Cross-linked, Amorphous | Linear/Oligomeric, Soluble | Linear, Defined Oligomers |

| Solubility | Insoluble in all solvents | Soluble in alkaline water/MeOH | Soluble in organic solvents |

| Primary Application | Natural Pigment Modeling | Bio-compatible Interfaces | Mechanistic Probes & Organic Electronics |

Part 2: Mechanism of Action (2,3-Dimethyl Strategy)

The oxidative polymerization of indoles is driven by electron transfer. In unsubstituted DHI, the pyrrole ring is electron-rich and acts as the primary nucleophile.

-

Oxidation: DHI oxidizes to a semiquinone radical, then to 5,6-indolequinone.

-

Coupling: The unblocked C2 position is the most nucleophilic site, leading to rapid 2-2', 2-4', and 2-7' dimerization.

The Blocking Effect: In 2,3-dimethyl-5,6-dihydroxyindole , the methyl groups provide a steric wall .

-

Electronic Effect: The methyl groups are electron-donating, theoretically making the ring more oxidizable.

-

Steric Effect (Dominant): Despite easier oxidation, the bulky methyls physically prevent other monomers from approaching C2 or C3.

-

Result: The radical density or electrophilic attack is forced onto the benzene ring (positions 4 and 7), leading to linear, "poly-arylene" type backbones rather than porphyrin-like macrocycles.

Visualization: Reaction Pathway Divergence

Caption: Divergence of polymerization pathways. Unblocked DHI leads to random cross-linking, while 2,3-dimethyl blocking forces linear coupling via the benzene ring.

Part 3: Experimental Protocol

Synthesis of 2,3-Dimethyl-5,6-dihydroxyindole

Note: This precursor is not always commercially available and must often be synthesized.

Precursor: 2,3-Dimethyl-5,6-dimethoxyindole.

Reagent: Boron Tribromide (

-

Dissolve 2,3-dimethyl-5,6-dimethoxyindole (1 eq) in anhydrous DCM under Argon.

-

Cool to -78°C.

-

Add

(3.0 eq) dropwise. -

Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Quench: Pour into ice water. Extract with Ethyl Acetate.[2]

-

Purification: Silica gel chromatography (eluent: Chloroform/Methanol) is critical to remove partially demethylated byproducts.

-

Storage: Store under Argon at -20°C. The compound is sensitive to air oxidation.

Controlled Oxidative Coupling Protocol

This protocol uses a chemical oxidant to ensure kinetic control, rather than enzymatic methods (tyrosinase) which can be too aggressive for defined oligomer synthesis.

Materials:

-

Monomer: 2,3-Dimethyl-5,6-dihydroxyindole (10 mM).

-

Oxidant: Potassium Ferricyanide (

) or Silver Oxide ( -

Buffer: Phosphate Buffer (0.1 M, pH 7.0) or Acetonitrile/Water mix for solubility.

Workflow:

-

Preparation: Dissolve 10 mg of monomer in 5 mL of Acetonitrile/Water (1:1). Purge with Argon for 15 mins.

-

Oxidation: Add 2.0 equivalents of

dissolved in water dropwise over 10 minutes.-

Observation: Solution will turn from colorless to deep purple (quinone formation).

-

-

Incubation: Stir for 1 hour at RT.

-

Note: Unlike DHI, which precipitates black solid immediately, this derivative may remain in solution or form a fine precipitate.

-

-

Reduction (Optional but Recommended): To characterize the backbone, reduce the quinone forms back to phenolic forms using Sodium Dithionite (

). This prevents paramagnetic interference during NMR. -

Isolation: Acidify to pH 4 with dilute acetic acid. Extract with Ethyl Acetate.[2] Dry over

.[3]

Part 4: Structural Characterization & Validation

To prove the "Self-Validating" nature of this protocol, you must confirm that coupling occurred at C4/C7 and not C2/C3.

1H-NMR Spectroscopy (DMSO-d6)

-

Monomer Signal: Uncoupled monomer shows two aromatic singlets (H4 and H7) and two methyl singlets.

-

Dimer/Oligomer Signal:

-

Loss of Symmetry: If a 4-4' dimer is formed, the H4 signal disappears, leaving only H7.

-

Shift: Look for upfield shifts in the methyl protons due to shielding from the adjacent indole ring (anisotropy effects).

-

Validation: If you see signals corresponding to C2-H or C3-H (which shouldn't exist in the monomer), your starting material was impure. If you see broad "humps" instead of sharp peaks, polymerization has occurred.

-

Mass Spectrometry (MALDI-TOF)[4]

-

Matrix: Dithranol or DHB.

-

Target: Look for peaks corresponding to

.-

Dimer:

. -

Trimer:

.

-

-

Interpretation: The 2,3-dimethyl derivative often stops at the dimer or trimer stage in dilute solutions due to the steric hindrance of the methyl groups interacting with the peri-hydrogens of the coupling partner.

Part 5: Applications & Relevance

Eumelanin Structural Modeling

Researchers use 2,3-dimethyl-DHI to "dissect" the melanin spectrum. By comparing the UV-Vis spectrum of this regiodefined oligomer against natural melanin, scientists can estimate how much of natural melanin is composed of linear (4-7) vs. branched (2-7) units.

Organic Electronics

The linear oligomers formed by this method are candidates for bio-degradable organic semiconductors . Unlike the disordered natural pigment, these derivatives have:

-

Higher Solubility: Processable from organic solvents.

-

Defined Bandgap: The conjugation length is controlled by the steric blocking, allowing for tunable electronic properties.

Hair Dyeing & Pigmentation

As noted in patent literature, oxidative polymerization of 2,3-dimethyl derivatives yields specific chromophores (often reddish-purple or violet) distinct from the black/brown of standard DHI. This is used in semi-permanent hair coloring formulations where specific tones are required.

References

-

d'Ischia, M., et al. (2005).[4] 5,6-Dihydroxyindoles and Indole-5,6-diones.[5][6] Advances in Heterocyclic Chemistry.

-

(General reference for DHI chemistry).

-

-

Pezzella, A., et al. (2007).[3] Oxidative Polymerization of 5,6-Dihydroxyindoles: The Role of the 2-Position. Journal of Organic Chemistry.

-

(Mechanistic foundation of regiocontrol).

-

-

Corradini, M. G., et al. (2020).

-

Ito, S., & Wakamatsu, K. (2008). Chemistry of Melanins. Pigment Cell & Melanoma Research.

-

Patent EP2623093A1. (2013). Dyeing agent and dyeing method utilizing an indole analogue.

Sources

- 1. Expedient synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. wpage.unina.it [wpage.unina.it]

- 4. wpage.unina.it [wpage.unina.it]

- 5. (PDF) 5, 6-Dihydroxyindoles and Indole-5, 6-diones [academia.edu]

- 6. Indole-5,6-quinone | 582-59-2 | Benchchem [benchchem.com]

2,3-Dimethyl-1H-indole-5,6-diol: Technical Profile & Synthesis Guide

This guide provides an in-depth technical analysis of 2,3-dimethyl-1H-indole-5,6-diol , a specialized indole derivative used primarily in melanin research and oxidative dyeing applications.

Compound Identity & Nomenclature

This compound is a "blocked" analog of 5,6-dihydroxyindole (DHI), the primary precursor to eumelanin. The methylation at the 2- and 3-positions prevents the oxidative polymerization that typically occurs at these sites in DHI, making this molecule a critical model for studying the redox behavior of the catechol moiety without the interference of uncontrolled polymerization.

| Attribute | Detail |

| CAS Registry Number | 80142-49-0 |

| IUPAC Name | 2,3-Dimethyl-1H-indole-5,6-diol |

| Common Synonyms | 5,6-Dihydroxy-2,3-dimethylindole; 2,3-Dimethyl-5,6-indolinediol |

| Molecular Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.20 g/mol |

| SMILES | CC1=C(C2=CC(=C(C=C2N1)O)O)C |

| InChIKey | HMTUVSJLXALWIU-UHFFFAOYSA-N |

| Appearance | Crystalline solid (typically off-white to grey; darkens rapidly upon oxidation) |

Chemical Context & Significance

The "Blocked" Melanin Model

In the biosynthesis of eumelanin, 5,6-dihydroxyindole (DHI) undergoes rapid oxidative polymerization. This process is driven by radical coupling, primarily at the 2, 3, 4, and 7 positions. By substituting the 2 and 3 positions with methyl groups, researchers can "block" the most reactive sites for intermolecular coupling.

-

Stabilized Quinone Formation : Oxidation of 2,3-dimethyl-1H-indole-5,6-diol yields 2,3-dimethyl-5,6-indolequinone . Unlike the parent indolequinone, which instantly polymerizes, this derivative is sufficiently stable to be detected as a transient yellow intermediate (

nm) before slowly degrading or reacting further. -

Redox Cycling : The compound is an excellent substrate for studying the reversible 2-electron oxidation from catechol to ortho-quinone, bypassing the irreversible polymerization steps that complicate the study of natural melanin precursors.

Synthesis Protocol

The synthesis follows a classical Fischer Indole Synthesis route to construct the core, followed by demethylation to reveal the catechol functionality. This pathway ensures high regioselectivity.

Stage 1: Formation of the Indole Core

Reaction : Condensation of 3,4-dimethoxyphenylhydrazine with 2-butanone (methyl ethyl ketone).

-

Reagents : 3,4-Dimethoxyphenylhydrazine hydrochloride, 2-Butanone, Ethanol, conc. HCl (catalyst).

-

Procedure :

-

Dissolve the hydrazine salt in ethanol.

-

Add 2-butanone (1.1 equivalents) and a catalytic amount of HCl.

-

Reflux for 2–4 hours. The hydrazone intermediate forms and undergoes [3,3]-sigmatropic rearrangement (Fischer cyclization).

-

Workup : Cool the mixture. The product, 5,6-dimethoxy-2,3-dimethylindole , often precipitates or can be extracted with ethyl acetate after neutralization.

-

Purification : Recrystallization from ethanol/water.

-

Stage 2: Demethylation

Reaction : Cleavage of the methyl ethers to yield the free diol.

-

Reagents : 48% Hydrobromic acid (HBr) or Boron tribromide (BBr

) in Dichloromethane (DCM). -

Protocol (HBr Method) :

-

Suspend 5,6-dimethoxy-2,3-dimethylindole in glacial acetic acid.

-

Add excess 48% HBr.

-

Reflux under an inert atmosphere (Argon/Nitrogen) for 3–5 hours. Note: Strict exclusion of oxygen is vital to prevent premature oxidation to the quinone.

-

Workup : Pour onto ice-water. Neutralize carefully with NaHCO

to pH ~6. -

Isolation : Extract immediately with ethyl acetate. Dry over Na

SO

-

-

Storage : The product is highly prone to auto-oxidation. Store at -20°C under Argon.

Visualizing the Synthesis Pathway

Figure 1: Synthetic route from hydrazine precursor to the target diol.

Reactivity & Applications

Oxidative Dyeing

In the cosmetic industry, this compound serves as a "coupler" or primary intermediate in oxidative hair dyes.

-

Mechanism : In the presence of an oxidizing agent (e.g.,

), the diol oxidizes to the quinone imine/quinone. This reactive species couples with other nucleophiles (or itself, slowly) to form colored chromophores. -

Advantage : The methyl groups shift the absorption spectrum and improve the stability of the resulting color compared to unsubstituted 5,6-dihydroxyindole.

Redox Pathway Visualization

The following diagram illustrates the reversible oxidation to the ortho-quinone, a key feature of its chemical behavior.

Figure 2: Redox cycling of 2,3-dimethyl-1H-indole-5,6-diol, highlighting the blocked polymerization pathway.

References

-

Beer, R. J. S., et al. (1951). The Chemistry of the Melanins.[1] Part IV. The Synthesis of 5,6-Dihydroxy-2,3-dimethylindole. Journal of the Chemical Society, 2426. Link

-

Napolitano, A., Pezzella, A., & d'Ischia, M. (1996).[1] The first characterisation of a transient 5,6-indolequinone. Tetrahedron Letters, 37(34), 6193-6196. Link

-

European Patent Office . (1991). Patent EP0420707B1: Dyeing composition for keratinous fibres containing a 5,6-dihydroxyindole derivative. (Lists CAS 80142-49-0 in Example 3). Link

-

d'Ischia, M., et al. (2011).[2] 5,6-Dihydroxyindole Chemistry: Unexplored Opportunities Beyond Eumelanin. Accounts of Chemical Research. (Contextual grounding on blocked indoles).

Sources

Technical Guide: Mechanism and Synthesis of 2,3-Dimethyl-5,6-Indolequinone

Executive Summary

2,3-dimethyl-5,6-indolequinone (also known as 2,3-dimethylindole-5,6-dione) is a highly reactive ortho-quinone moiety. Unlike its para-quinone counterparts (e.g., indole-4,7-diones), the 5,6-isomer is electronically distinct, serving as a critical intermediate in the study of eumelanin bio-synthesis and as a scaffold for bioreductive alkylating agents.

This guide details the formation mechanism of the 5,6-quinone species. It distinguishes the regioselective oxidation pathways , emphasizing why the 5,6-dihydroxyindole (DHI) route is the scientifically validated standard for this isomer, contrasting it with the Teuber reaction of monophenols which typically yields 4,7-isomers.

Part 1: Mechanistic Foundations[1]

The Regioselectivity Paradox

In indole chemistry, the position of oxidation is dictated by the electron density of the pyrrole ring and the steric environment of the benzene ring.

-

The "Teuber" Route (Fremy's Salt) on 5-Hydroxyindoles: Typically targets the C4 or C7 positions, favoring the formation of indole-4,7-diones (para-quinones) due to the electronic stabilization of the transition state at these positions.

-

The Catechol Route (Ag₂O/O₂): To specifically generate the 5,6-indolequinone , one must bypass the regioselectivity issues of monophenols by starting with 5,6-dihydroxy-2,3-dimethylindole . The mechanism then proceeds via a two-electron oxidation of the catechol functionality.

Radical-Mediated Oxidation Mechanism

The formation of 2,3-dimethyl-5,6-indolequinone from its dihydroxy precursor proceeds through a Semiquinone Radical Intermediate .

-

H-Atom Abstraction (PCET): The oxidant (e.g., Ag₂O or dissolved O₂) abstracts a hydrogen atom from the C5-OH or C6-OH, coupled with an electron transfer.

-

Semiquinone Delocalization: The resulting radical is stabilized by the electron-rich 2,3-dimethylpyrrole system.

-

Second Oxidation Event: A second electron transfer removes the remaining phenolic hydrogen, generating the 1,2-diketone system (the o-quinone).

-

Michael Acceptor Activation: The resulting quinone is an electrophilic Michael acceptor, highly susceptible to nucleophilic attack (e.g., by thiols or polymerization), necessitating careful handling.

Pathway Visualization

The following diagram illustrates the critical divergence between the para-quinone (unwanted byproduct) and the target ortho-quinone formation.

Caption: Divergent oxidation pathways. The dihydroxy precursor is required to selectively target the 5,6-ortho-quinone isomer.

Part 2: Synthetic Protocol

Experimental Strategy

The synthesis relies on the anhydrous oxidation of 5,6-dihydroxy-2,3-dimethylindole. Aqueous conditions are avoided to prevent hydration of the quinone or rearrangement to melanin-like polymers.

Reagents & Materials

| Reagent | Role | Grade/Spec |

| 5,6-Dihydroxy-2,3-dimethylindole | Precursor | Freshly prepared (unstable) |

| Silver(I) Oxide (Ag₂O) | Oxidant | Reagent Grade, >99% |

| Sodium Sulfate (Na₂SO₄) | Desiccant/Scavenger | Anhydrous |

| Ether / Chloroform | Solvent | Anhydrous, degassed |

Step-by-Step Methodology

Step 1: Precursor Preparation (Immediate Use)

-

Context: The dihydroxy precursor is air-sensitive. It is typically generated from the hydrogenation of 5,6-benzyloxy-2,3-dimethylindole or the reduction of the 5,6-quinone (if purifying).

-

Action: Dissolve 1.0 eq of the protected precursor in MeOH/EtOAc. Hydrogenate (H₂, Pd/C) for 1 hour. Filter under Argon. Evaporate solvent immediately.

Step 2: Oxidation Reaction

-

Action: Resuspend the crude 5,6-dihydroxy-2,3-dimethylindole (approx. 1 mmol) in anhydrous ether (20 mL).

-

Addition: Add 2.5 eq of Silver Oxide (Ag₂O) and 1.0 g of anhydrous Na₂SO₄.

-

Condition: Stir vigorously at room temperature for 15–30 minutes.

-

Observation: The solution will shift from pale yellow/colorless to a deep red-violet color, characteristic of o-indolequinones.

Step 3: Isolation

-

Filtration: Filter the mixture through a pad of Celite to remove silver residues. Wash with small amounts of anhydrous ether.

-

Concentration: Evaporate the solvent under reduced pressure at low temperature (<30°C). Do not heat.

-

Product: The residue is the target 2,3-dimethyl-5,6-indolequinone. It is best used immediately or stored at -80°C under inert gas.

Workflow Diagram

Caption: Operational workflow for the Ag2O-mediated oxidation of the dihydroxyindole precursor.

Part 3: Validation & Stability

Analytical Signatures

The formation of the quinone must be validated against specific spectral markers.

| Method | Expected Signal | Mechanistic Insight |

| Color | Deep Red / Violet | Extended conjugation of the o-quinone system. |

| UV-Vis | Diagnostic charge transfer band for o-quinones. | |

| IR | 1640–1660 cm⁻¹ (C=O) | Carbonyl stretch. Ortho-quinones often show split or broadened carbonyl peaks. |

| NMR | Loss of C5/C6 protons | Disappearance of aromatic signals; shift of C4/C7 protons. |

Stability & Handling (Critical)

The 2,3-dimethyl-5,6-indolequinone is inherently unstable due to:

-

Polymerization: It acts as a monomer for melanin-like polymers.

-

Nucleophilic Attack: The C4 and C7 positions are susceptible to Michael addition.

-

Redox Cycling: In biological media, it cycles between quinone and semiquinone, generating Superoxide (

).

Protocol Constraint: Always prepare fresh. Do not store in protic solvents (MeOH, H₂O) for extended periods.

References

-

Teuber, H. J., & Staiger, G. (1955).[1] Reactions with nitrosodisulfonate, VIII.[2] Ortho-benzoquinones and their derivatives. Chemische Berichte.[1] (Foundational work on Fremy's salt oxidation).

-

Beer, R. J. S., Broadhurst, T., & Robertson, A. (1954). The chemistry of the melanins.[3][4] Part V. The autoxidation of 5:6-dihydroxyindoles.[3] Journal of the Chemical Society.[3] (Definitive mechanism for 5,6-quinone formation).

-

Colucci, M. A., et al. (2007).[5] Synthesis and Evaluation of 3-Aryloxymethyl-1,2-dimethylindole-4,7-diones. Journal of Medicinal Chemistry. (Contrasting 4,7-quinone synthesis via Teuber reaction).

-

Zimmer, H., Lankin, D. C., & Horgan, S. W. (1971).[1][6] Oxidations with potassium nitrosodisulfonate (Fremy's radical).[2][7][8] Teuber reaction. Chemical Reviews.[7][8] (Comprehensive review of oxidation mechanisms).

-

Wang, X., et al. (2023). Indole-5,6-quinones display hallmark properties of eumelanin.[4][9] Nature Chemistry.[9] (Modern characterization of the 5,6-quinone species).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. oiccpress.com [oiccpress.com]

- 3. Indole-5,6-quinone - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Indole-5,6-quinone | C8H5NO2 | CID 440728 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Fidelity Enzymatic Oxidation of 2,3-Dimethyl-5,6-Dihydroxyindole

Abstract & Scientific Rationale

The enzymatic oxidation of 5,6-dihydroxyindole (DHI) is a critical, yet transient, step in eumelanin biosynthesis.[1] Native DHI rapidly polymerizes upon oxidation, making the isolation of the primary oxidation product—indole-5,6-quinone—nearly impossible under standard physiological conditions.

This protocol utilizes 2,3-dimethyl-5,6-dihydroxyindole as a steric probe. By methylating the 2 and 3 positions, the reactive pyrrole sites are blocked, preventing the rapid intermolecular coupling (polymerization) that typically obscures the oxidative pathway. This allows researchers to kinetically resolve the formation of the monomeric 2,3-dimethyl-indole-5,6-quinone , a yellow metastable intermediate, providing a unique window into the redox cycling mechanisms of melanogenesis.

Key Mechanistic Insight

Unlike the parent DHI, which yields a broad-spectrum black precipitate (eumelanin) or a purple intermediate (melanochrome,

Experimental Workflow & Pathway Visualization

The following diagrams illustrate the chemical pathway and the operational workflow required to maintain substrate integrity.

Figure 1: Reaction Pathway

Caption: The 2,3-dimethyl substitution sterically hinders the polymerization pathway, trapping the molecule in the oxidized quinone state for spectroscopic analysis.

Figure 2: Experimental Protocol Flow

Caption: Operational workflow emphasizing anaerobic handling of the auto-oxidative substrate prior to enzymatic initiation.

Materials & Reagents

| Component | Grade/Specification | Role |

| Substrate | 2,3-dimethyl-5,6-dihydroxyindole | Target molecule. Must be stored at -20°C under Argon. |

| Enzyme | Mushroom Tyrosinase (EC 1.14.18.1) | Oxidizing catalyst.[2][3] Specific activity |

| Buffer | Sodium Phosphate (NaPi), 50 mM, pH 6.8 | Mimics physiological pH; stabilizes enzyme activity. |

| Solvent | Methanol (HPLC Grade) or Ethanol | Initial solubilization of the hydrophobic indole. |

| Control | Kojic Acid or Tropolone | Tyrosinase inhibitors for negative controls. |

| Gas | Argon or Nitrogen (High Purity) | Deoxygenation of stock solutions to prevent auto-oxidation. |

Detailed Protocol

Phase 1: Reagent Preparation (Critical Handling)

Context: Dihydroxyindoles are extremely prone to auto-oxidation in air, turning pink/black within minutes. Strict anaerobic handling during prep is required for accurate kinetics.

-

Buffer Preparation: Prepare 50 mL of 50 mM Sodium Phosphate buffer (pH 6.8). Filter through a 0.22 µm membrane.

-

Enzyme Stock: Dissolve Mushroom Tyrosinase in cold phosphate buffer to a concentration of 2,000 U/mL. Keep on ice.

-

Substrate Stock (The "Zero-Time" Mix):

-

Weigh approx. 1-2 mg of 2,3-dimethyl-5,6-dihydroxyindole.

-

Immediately dissolve in a minimal volume of argon-purged Methanol (e.g., 500 µL) to create a high-concentration stock (approx. 10-20 mM).

-

Note: Do not dilute into aqueous buffer until the exact moment of experiment.

-

Phase 2: Spectrophotometric Assay

-

Instrument Setup: Set UV-Vis spectrophotometer to scan mode (250 nm – 600 nm) or kinetic mode (monitoring

nm). Temperature: 25°C.[3] -

Blanking: Add 980 µL of Phosphate Buffer and 10 µL of Enzyme Stock to the cuvette. Record baseline.

-

Reaction Initiation:

-

Add 10 µL of Substrate Stock to the cuvette (Final concentration ~100-200 µM).

-

Mix by inversion (rapidly, 3 times) or magnetic stirring.

-

Start data acquisition immediately (Dead time < 5 seconds).

-

Phase 3: Kinetic Data Collection

-

Scan Mode: Record spectra every 60 seconds for 20 minutes.

-

Observation: You should observe the depletion of the indole peak (typically UV region) and the emergence of the quinone peak (360-400 nm).

-

Isosbestic Points: Look for sharp isosbestic points. Their presence confirms a clean two-component transformation (Indole

Quinone) without side reactions.

-

-

Time-Course Mode: Fix wavelength at the determined

(e.g., 360 nm) and monitor Absorbance vs. Time to calculate

Data Analysis & Expected Results

Quantitative Parameters

To validate the enzymatic conversion, calculate the reaction rate.[4] If the molar extinction coefficient (

Note: For parent dopachrome,

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Instant Black/Brown Precipitate | Auto-oxidation or Polymerization | Ensure 2,3-dimethyl substitution is chemically verified (NMR). Pure DHI polymerizes; dimethyl-DHI should not. |

| No Activity | Enzyme denaturation or pH drift | Tyrosinase is unstable in pure water; ensure Phosphate Buffer is pH 6.8. Check enzyme specific activity with L-DOPA control. |

| Linearity Loss (< 1 min) | Substrate depletion too fast | Reduce Enzyme concentration by 50%. |

| Broad Absorption >500nm | Formation of Melanochrome-like oligomers | Indicates failure of the "blocking" strategy or contamination with unmethylated DHI. |

References

-

d'Ischia, M., Napolitano, A., & Prota, G. (1991). Peroxidase-catalyzed oxidation of 5,6-dihydroxyindole. Tetrahedron.

-

Napolitano, A., et al. (1996). The first characterisation of a transient 5,6-indolequinone. Tetrahedron Letters.

-

Raper, H. S. (1927). The tyrosinase-tyrosine reaction: production from tyrosine of 5, 6-dihydroxyindole and 5, 6-dihydroxyindole-2-carboxylic acid—the precursors of melanin. Biochemical Journal.

-

Corradini, M. G., Napolitano, A., & Prota, G. (1986). A biosynthetic approach to the structure of eumelanins.[5][3][6] The isolation of oligomers from 5,6-dihydroxy-1-methylindole. Tetrahedron.

-

BenchChem. (2025).[4] Indole-5,6-quinone as a Melanin Precursor: A Technical Guide.

Sources

Pulse Radiolysis Application Note: Probing the Transient Chemistry of 2,3-dimethyl-1H-indole-5,6-diol Semiquinones

Authored by: A Senior Application Scientist

Introduction

The study of transient radical intermediates is fundamental to understanding mechanisms in biology, chemistry, and pharmacology. 2,3-dimethyl-1H-indole-5,6-diol is a crucial structural analogue of 5,6-dihydroxyindole (DHI), a primary precursor to eumelanin biopolymers that provide photoprotection and antioxidant defense in humans.[1] The one-electron oxidation products of these dihydroxyindoles, known as semiquinones, are fleeting intermediates that dictate the subsequent chemical pathways, including polymerization into melanin or antioxidant actions.[2][3] Due to their extremely short lifetimes, these species cannot be studied by conventional methods.

Pulse radiolysis is a powerful "pump-probe" technique that provides unparalleled insight into the kinetics and spectra of such transient species.[4] By generating a short, intense pulse of high-energy electrons, we can create a high concentration of reactive radicals in solution, initiating the reaction of interest. The subsequent formation and decay of intermediates, like the 2,3-dimethyl-1H-indole-5,6-diol semiquinone, are then monitored in real-time using fast transient absorption spectroscopy.[5][6]

This guide provides a comprehensive overview of the scientific principles, detailed experimental protocols, and data interpretation strategies for the pulse radiolysis study of 2,3-dimethyl-1H-indole-5,6-diol semiquinones. It is designed for researchers in free radical biology, materials science, and drug development seeking to characterize highly reactive intermediates.

Scientific Principles & Rationale

The Significance of Indole-5,6-diol Semiquinones

Indole-based catechols are potent antioxidants, and their activity is mediated by the formation of semiquinone radicals.[3] The stability and subsequent fate of these radicals are of paramount importance. Traditionally, o-semiquinones are expected to decay via disproportionation, yielding the parent catechol and the corresponding o-quinone.[7] However, groundbreaking research on the parent 5,6-dihydroxyindole semiquinone has revealed a competing, and often dominant, decay pathway: free radical coupling or dimerization.[7] This discovery challenges classical understanding and suggests that the polymerization leading to melanin may proceed through radical-radical reactions, a detail with profound implications for materials science and dermatology.[8]

Investigating the 2,3-dimethyl substituted analogue allows us to probe the electronic and steric effects of the methyl groups on the pyrrole ring, influencing the semiquinone's stability, decay kinetics, and preferred reaction pathway.

Fundamentals of Pulse Radiolysis in Aqueous Solution

Pulse radiolysis utilizes a linear accelerator to deliver a sub-microsecond pulse of high-energy electrons into a sample solution. The primary event is the radiolysis of the solvent, which for aqueous solutions, produces a mixture of highly reactive species within nanoseconds.[9]

H₂O + high-energy e⁻ → eₐq⁻, •OH, H•, H₂O₂, H₂, H₃O⁺[5]

The numbers in parentheses, known as G-values, represent the number of species formed per 100 eV of absorbed energy.[5] To study a specific reaction, the experimental conditions must be tailored to isolate a single reactive species.

Caption: Primary radical species generated from the radiolysis of water.

Selective Generation of the Azide Radical (N₃•) for One-Electron Oxidation

To generate the semiquinone, we must oxidize the parent diol. While the hydroxyl radical (•OH) is a powerful oxidant, it can react non-selectively via electron transfer or addition to the aromatic ring.[9] A cleaner, more specific one-electron oxidation is preferable for mechanistic studies. The azide radical (N₃•) is an ideal choice for this purpose.

To generate N₃•, the experiment is conducted under the following conditions:

-

N₂O Saturation: The solution is saturated with nitrous oxide (N₂O). N₂O efficiently scavenges the hydrated electron (eₐq⁻), converting it into an additional hydroxyl radical, thereby doubling the yield of oxidizing species.[5] eₐq⁻ + N₂O + H₂O → •OH + N₂ + OH⁻

-

High Concentration of Azide Ions: A high concentration (typically ~0.1 M) of sodium azide (NaN₃) is added. The •OH radicals formed react rapidly and selectively with the azide ions to produce the azide radical. •OH + N₃⁻ → N₃• + OH⁻

The resulting N₃• is a highly efficient one-electron oxidant that reacts with the dihydroxyindole to produce the semiquinone radical with a well-defined reaction rate.

Experimental Design and Protocols

Materials and Reagents

-

2,3-dimethyl-1H-indole-5,6-diol: Synthesized via established methods (e.g., Fischer indole synthesis followed by appropriate functionalization and deprotection).[10] Purity should be >98% as verified by NMR and LC-MS.

-

Sodium Phosphate Buffer: (e.g., 10 mM, pH 7.4). The pH is critical. The pKa for the related 2,3-dimethyl-5,6-dihydroxyindole semiquinone is ~6.3, meaning at pH 7.4, the radical will exist predominantly in its anionic form.[11]

-

Sodium Azide (NaN₃): High purity (>99.5%).

-

Nitrous Oxide (N₂O): High purity grade.

-

Water: High-purity, deionized, with a resistivity of >18 MΩ·cm.

-

Flow System: A syringe pump and quartz cell for sample delivery.

Protocol 1: Sample Preparation

-

Prepare Buffer: Prepare a 10 mM sodium phosphate buffer solution using high-purity water. Adjust the pH meticulously to the desired value (e.g., 7.4).

-

Dissolve Substrate: Prepare a stock solution of 2,3-dimethyl-1H-indole-5,6-diol in the buffer. Due to potential limited solubility, gentle warming or sonication may be required. A typical final concentration for the experiment is 0.1-0.5 mM.

-

Add Scavenger: To the substrate solution, add sodium azide to a final concentration of 0.1 M. Ensure it is fully dissolved.

-

Deoxygenate: Transfer the final solution to a gas-tight syringe or a specialized reservoir for the pulse radiolysis setup. Saturate the solution with N₂O by bubbling the gas gently through the solution for at least 30 minutes prior to the experiment. This step is crucial to remove oxygen (which can react with radicals) and to scavenge hydrated electrons.

Protocol 2: Pulse Radiolysis Experiment Workflow

This protocol outlines the general steps for data acquisition using a typical pulse radiolysis system with nanosecond transient absorption detection.

-

System Setup:

-

Configure the linear accelerator to deliver the desired electron pulse duration (e.g., 5-20 ns) and dose (e.g., 3-10 Gy per pulse). The dose can be pre-calibrated using a standard dosimeter like the KSCN system.[5]

-

Set up the transient absorption spectrometer, ensuring the analyzing light source (e.g., Xenon lamp) is stable.

-

Define the wavelength range for detection (e.g., 300-700 nm) and the time scale for data acquisition (e.g., from nanoseconds to milliseconds).

-

-

Sample Loading:

-

Load the N₂O-saturated sample solution from the syringe into the flow system, ensuring no air bubbles are introduced.

-

Flow the solution through the quartz irradiation cell at a constant rate to ensure each pulse interacts with a fresh portion of the sample.

-

-

Data Acquisition:

-

Record a baseline spectrum of the solution in the cell before irradiation.

-

Initiate the electron pulse. The detection system (photodiode array or CCD camera) will trigger simultaneously to capture the transient absorption changes at multiple time points after the pulse.

-

Average the signals from multiple pulses (typically 10-20) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The raw data is converted into transient absorption spectra (ΔAbsorbance vs. Wavelength) at various time delays or kinetic traces (ΔAbsorbance vs. Time) at specific wavelengths.

-

Caption: Experimental workflow for the pulse radiolysis study.

Expected Results & Data Interpretation

Transient Absorption Spectra

Immediately following the pulse (<1 µs) in a solution containing 2,3-dimethyl-1H-indole-5,6-diol and azide, the formation of a transient species is expected. By analogy with related 5,6-dihydroxyindoles, the semiquinone radical should exhibit distinct absorption bands.[7][11] One would anticipate a primary absorption maximum in the 480-520 nm region and another in the UV region around 330-360 nm.[7][12]

Over microseconds to milliseconds, this initial spectrum will decay, accompanied by the growth of a new absorption, likely in the 400-450 nm range, corresponding to the decay product(s).[8]

Kinetic Data Summary

The analysis of kinetic traces at specific wavelengths allows for the quantification of reaction rates.

-

Formation Kinetics: By monitoring the rate of appearance of the absorption at the semiquinone's λmax (e.g., 500 nm), the pseudo-first-order rate constant can be determined. Knowing the substrate concentration, the second-order rate constant for the reaction between N₃• and the diol can be calculated.

-

Decay Kinetics: The decay of the semiquinone absorption will typically follow second-order kinetics, indicative of a reaction between two radical species. A plot of 1/ΔA versus time should be linear, and the slope can be used to calculate the second-order decay rate constant (2k).

Table 1: Representative Quantitative Data for Indolyl Semiquinone Radicals

| Parameter | Symbol | Expected Value Range | Significance |

| Semiquinone Properties | |||

| Absorption Maxima | λₘₐₓ | 330-360 nm, 480-520 nm | Spectral fingerprint of the radical intermediate.[7][11] |

| pKa | pKₐ | ~6.3 | Governs the protonation state of the radical at a given pH.[11] |

| Kinetic Constants | |||

| Formation Rate Constant (with N₃•) | k(N₃• + Diol) | 10⁸ - 10⁹ M⁻¹s⁻¹ | Measures the efficiency of semiquinone generation. |

| Second-Order Decay Constant | 2k(decay) | 10⁸ - 10¹⁰ M⁻¹s⁻¹ | Measures the rate of semiquinone removal, key for pathway analysis.[7][12] |

Mechanistic Pathways

The primary goal is to elucidate the decay mechanism. The nature of the product spectrum and the value of the decay rate constant (2k) provide crucial clues.

Caption: Competing decay pathways for the semiquinone radical.

-

Disproportionation: If this is the dominant pathway, the product spectrum should correspond to that of the 2,3-dimethyl-1H-indole-5,6-quinone.

-

Radical Coupling: If dimerization occurs, a different product spectrum is expected. Isotope labeling studies (e.g., using deuterium) on related systems have shown a kinetic isotope effect that strongly supports the dimerization mechanism.[7] Such advanced experiments could also be applied here.

References

-

d'Ischia, M., et al. (2013). Free Radical Coupling of o-Semiquinones Uncovered. Journal of the American Chemical Society. Available at: [Link]

-

Kalyanaraman, B., et al. (2012). Pulse radiolysis and steady-state analyses of the reaction between hydroethidine and superoxide and other oxidants. Free Radical Biology and Medicine. Available at: [Link]

-

Wencel, D., et al. (2022). Spectroscopic and Pulse Radiolysis Studies of Water–Ethanolic Solutions of Albumins: Insight into Serum Albumin Aggregation. International Journal of Molecular Sciences. Available at: [Link]

-

Pezzella, A., et al. (2007). Chemical, Pulse Radiolysis and Density Functional Studies of a New, Labile 5,6-Indolequinone and Its Semiquinone. The Journal of Organic Chemistry. Available at: [Link]

-

Argenziano, R., et al. (2023). A Model Eumelanin from 5,6-Dihydroxyindole-2-Carboxybutanamide Combining Remarkable Antioxidant and Photoprotective Properties. Molecules. Available at: [Link]

-

Idris, M. A., et al. (2015). Efficient Method for the Synthesis of 2,3-dimethyl-1 H-indole using Boron Triflurideetherate as Catalyst. Journal of Chemistry and Chemical Sciences. Available at: [Link]

-

Wardman, P. (2009). Radiolysis Studies of Oxidation and Nitration of Tyrosine and Some Other Biological Targets by Peroxynitrite-Derived Radicals. The Journal of Physical Chemistry B. Available at: [Link]

-

Pezzella, A., et al. (2007). Chemical, pulse radiolysis and density functional studies of a new, labile 5,6-indolequinone and its semiquinone. The Journal of Organic Chemistry. Available at: [Link]

-

University of Bath. (n.d.). Preparation of 5,6-Dihydroxyindole. Available at: [Link]

-

Sension, R. J., et al. (2014). Unraveling the Photoionization Dynamics of Indole in Aqueous and Ethanol Solutions. The Journal of Physical Chemistry B. Available at: [Link]

-

Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules. Available at: [Link]

-

Romero, F. J. B., et al. (2020). The Unusual Reaction of Semiquinone Radicals with Molecular Oxygen. Antioxidants. Available at: [Link]

-

Land, E. J., et al. (1989). A pulse radiolysis investigation of the oxidation of indolic melanin precursors: evidence for indolequinones and subsequent intermediates. Biochimica et Biophysica Acta. Available at: [Link]

-

Aaron, J. J., et al. (1983). Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Croatica Chemica Acta. Available at: [Link]

-

Currell, F. J., et al. (2014). A novel experimental approach to investigate radiolysis processes in liquid samples using collimated radiation sources. Review of Scientific Instruments. Available at: [Link]

-

Adams, G. E., & Wardman, P. (1977). Application of pulse radiolysis methods to study the reactions and structure of biomolecules. Free Radicals in Biology. Available at: [Link]

-

Buettner, G. R. (2011). Thermodynamic and kinetic considerations for the reaction of semiquinone radicals to form superoxide and hydrogen peroxide. Redox Report. Available at: [Link]

-

Ammar, Y. A., et al. (2015). Synthesis and Biological Activity of Some 2,3- Diphenylindole Derivatives. Research and Reviews: Journal of Chemistry. Available at: [Link]

-

Polli, D., et al. (2018). Ultraviolet Transient Absorption Spectrometer with Sub-20-fs Time Resolution. Applied Sciences. Available at: [Link]

-

Esteves, M., et al. (2010). Antioxidant activity of unexplored indole derivatives: synthesis and screening. European Journal of Medicinal Chemistry. Available at: [Link]

-

Marković, Z., et al. (2006). Electronic Absorption Spectra of Substituted Anthraquinones and Their Simulation Using ZINDO / S Method. Monatshefte für Chemie. Available at: [Link]

-

Procter, D. J., et al. (2018). Synthesis of a Series of Diaminoindoles. Molecules. Available at: [Link]

-

Arnold, C. R., et al. (2022). Pulse Radiolysis and Transient Absorption of Aqueous Cr(VI) Solutions up to 325 °C. The Journal of Physical Chemistry A. Available at: [Link]

-

Sharma, V., et al. (2022). Synthesis of Medicinally Important Indole Derivatives: A Review. Catalysts. Available at: [Link]

- CN117924143A - Preparation method of 5, 6-dihydroxyindole. (2024). Google Patents.

-

Pezzella, A., et al. (2009). Lack of Visible Chromophore Development in the Pulse Radiolysis Oxidation of 5,6-Dihydroxyindole-2-carboxylic Acid Oligomers. The Journal of Physical Chemistry B. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. A Model Eumelanin from 5,6-Dihydroxyindole-2-Carboxybutanamide Combining Remarkable Antioxidant and Photoprotective Properties with a Favourable Solubility Profile for Dermo-Cosmetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant activity of unexplored indole derivatives: synthesis and screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pulse radiolysis and steady-state analyses of the reaction between hydroethidine and superoxide and other oxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pulse Radiolysis and Transient Absorption of Aqueous Cr(VI) Solutions up to 325 °C - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wpage.unina.it [wpage.unina.it]

- 8. A pulse radiolysis investigation of the oxidation of indolic melanin precursors: evidence for indolequinones and subsequent intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Radiolysis Studies of Oxidation and Nitration of Tyrosine and Some Other Biological Targets by Peroxynitrite-Derived Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. wpage.unina.it [wpage.unina.it]

- 12. Chemical, pulse radiolysis and density functional studies of a new, labile 5,6-indolequinone and its semiquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Spectroscopic Trapping of Eumelanin Intermediates Using 2,3-Dimethyl-1H-indole-5,6-diol

Introduction & Mechanistic Rationale

Eumelanin is a ubiquitous poly-indolequinone biopolymer responsible for pigmentation and photoprotection in mammals[1]. The biosynthesis of eumelanin is driven by the oxidation of 5,6-dihydroxyindole (DHI) into indole-5,6-quinone (IQ) and its corresponding semiquinone (SQ) radical[2]. However, characterizing these intermediates is a historical challenge in pigment cell biology and materials science. Unblocked IQ is highly electrophilic and notoriously unstable; it undergoes near-instantaneous nucleophilic attack by other DHI molecules at the highly reactive C2 and C3 positions, rapidly polymerizing into insoluble black/brown melanin pigments[1][3].

To bypass this kinetic bottleneck, researchers employ 2,3-dimethyl-1H-indole-5,6-diol (also known as 2,3-dimethyl-DHI). By methylating the C2 and C3 positions, the primary sites for inter-ring cross-linking are sterically and chemically blocked[3]. While the molecule can still undergo two-electron oxidation to form 2,3-dimethyl-indole-5,6-quinone (2,3-dimethyl-IQ), the subsequent second-order decay (dimerization) is severely hindered. This structural modification extends the half-life of the quinone intermediate from milliseconds to approximately 5 minutes, providing a critical temporal window for in situ spectroscopic trapping and kinetic analysis[1][2].

Fig 1: Canonical DHI oxidation vs. 2,3-dimethyl-DHI trapping mechanism for intermediate stabilization.

Quantitative Data Summary

The strategic use of 2,3-dimethyl-DHI has allowed researchers to map the spectral signatures of the elusive 5,6-indolequinone and its semiquinone. The table below summarizes the critical physicochemical differences between the native and blocked species.

| Physicochemical Property | 5,6-Dihydroxyindole (Native DHI) | 2,3-Dimethyl-DHI (Blocked) |

| Quinone Half-Life ( | < 1 second (Rapid polymerization) | ~ 5 minutes[1][2] |

| Quinone UV-Vis ( | ~ 400 nm (Highly transient) | 360 nm[4][5] |

| Semiquinone | 6.8 | 6.3[4] |

| Unobservable due to oligomerization |

Experimental Workflows & Protocols

To ensure reproducibility and scientific rigor, the following protocols detail the self-validating systems used to oxidize and trap 2,3-dimethyl-DHI intermediates.

Fig 2: Experimental workflow for the generation and spectroscopic trapping of melanin intermediates.

Protocol A: Chemical Oxidation and In Situ NMR/UV-Vis Trapping

Objective: Generate and spectroscopically trap the two-electron oxidation product, 2,3-dimethyl-indole-5,6-quinone.

Causality of Reagents:

-

Oxidant (o-chloranil): Enzymatic oxidation (e.g., via tyrosinase) requires aqueous buffers and introduces protein contaminants that complicate NMR spectra. o-Chloranil is utilized because it acts as a clean, high-potential two-electron acceptor in organic solvents, driving the indole directly to the quinone without generating reactive oxygen species (ROS)[4].

-

Solvent (CD

OD): Deuterated methanol is selected because it lacks the nucleophilic water molecules that accelerate quinone degradation. Furthermore, it provides a transparent window for

Step-by-Step Methodology:

-

Preparation: Dissolve 2,3-dimethyl-1H-indole-5,6-diol (5 mM) in anhydrous CD

OD in a nitrogen-purged environment to prevent auto-oxidation. -

Oxidation: Add a stoichiometric equivalent (1:1 molar ratio) of o-chloranil to the solution at 4°C to further slow kinetic decay.

-

Transfer: Immediately transfer the reaction mixture into a pre-chilled quartz NMR tube or UV-Vis cuvette.

-

Data Acquisition:

-

Validation Checkpoint: A successful reaction is self-validating; the starting material will disappear concurrently with the development of a yellow species (

360 nm). Over the next 10-15 minutes, this species will gradually decompose into uncharacterized melanin-like materials, confirming the transient nature of the trapped quinone[4][5].

Protocol B: Pulse Radiolysis for Semiquinone Characterization

Objective: Isolate the one-electron oxidation product (semiquinone radical) to determine its

Causality of Reagents:

Chemical oxidation often forces a two-electron transfer or results in rapid disproportionation of the radical. Pulse radiolysis using azide radicals (N

Step-by-Step Methodology:

-

Buffer Preparation: Prepare an aqueous phosphate buffer (pH 7.4) containing 0.5 mM 2,3-dimethyl-DHI and 50 mM NaN

. -

Purging: Saturate the solution with N

O gas for 30 minutes prior to irradiation. -

Irradiation: Subject the solution to a high-energy electron pulse (e.g., 2-10 MeV from a linear accelerator) delivering a dose of ~5-10 Gy per pulse.

-

Detection: Monitor the transient absorption changes using kinetic spectrophotometry. The N

radical will selectively abstract a single electron from the 5,6-diol moiety. -

Validation Checkpoint: The generation of the semiquinone is validated by the immediate appearance of its specific transient absorption band. By repeating this protocol across a range of pH values (e.g., pH 4 to 9) and plotting the initial absorbance changes, the

of the 6-OH group of the 2,3-dimethyl-DHI semiquinone can be accurately calculated (determined to be 6.3)[4].

References

Sources

Spectroscopic characterization of 2,3-dimethyl-5,6-indolequinone

Application Note: Spectroscopic Characterization of 2,3-Dimethyl-5,6-Indolequinone

Executive Summary & Core Directive

This guide details the spectroscopic isolation and characterization of 2,3-dimethyl-5,6-indolequinone (IQ-Me) . Unlike stable quinones, IQ-Me is a highly reactive intermediate in the eumelanin biosynthetic pathway. Its characterization requires a deviation from standard "synthesis-then-analyze" workflows.

The Central Challenge: IQ-Me is prone to rapid isomerization into quinone methides or oxidative polymerization into melanochrome (purple pigment). Therefore, this protocol utilizes in situ oxidation and time-resolved spectroscopy .

Key Technical Insight: The 2,3-dimethyl substitution blocks the pyrrole ring's reactive sites, retarding the polymerization kinetics compared to the parent indole-5,6-quinone. This steric stabilization allows for the observation of the monomeric "yellow" quinone species (

Synthesis & Sample Preparation

Characterization begins with the controlled oxidation of the stable precursor, 2,3-dimethyl-5,6-dihydroxyindole (DHI-Me) .

Reagents & Equipment

-

Precursor: 2,3-dimethyl-5,6-dihydroxyindole (synthesized via reduction of 2,3-dimethyl-5,6-dimethoxyindole).

-

Oxidant: Sodium Periodate (NaIO

) or o-Chloranil.[1] -

Solvent System: Acetonitrile (CH

CN) or Methanol (CH -

Inert Atmosphere: Argon or Nitrogen glovebox/Schlenk line is mandatory.

Workflow Diagram: Generation of IQ-Me

Figure 1: Reaction trajectory. Success depends on capturing the 'Intermediate' phase before 'Polymer' formation.

UV-Vis Spectroscopy: Kinetic Monitoring

UV-Vis is the primary tool for validating the oxidation state. You are looking for the emergence of the ortho-quinone chromophore.

Protocol:

-

Baseline: Measure the blank solvent (Acetonitrile).

-

Precursor Scan: Dissolve DHI-Me (50

M) in acetonitrile. Record spectrum (200–800 nm). Expect absorption primarily in the UV region (<300 nm). -

Oxidation: Add 1.0 equivalent of o-chloranil or aqueous NaIO

. -

Time-Resolved Acquisition: Immediately trigger rapid scanning (every 0.5 seconds).

Data Interpretation:

| Species | Appearance | Diagnostic Feature | |

| DHI-Me (Reduced) | Colorless | ~290-300 | Sharp UV bands, no visible absorption. |

| IQ-Me (Oxidized) | Yellow | 360 - 405 | Broad band characteristic of monomeric o-quinones. |

| Melanochrome | Purple | 540 - 560 | Broad visible band indicating dimerization. |

Critical Insight: If your solution turns purple immediately, your concentration is too high or the oxidant is too aggressive. The "Yellow" species is the monomeric 2,3-dimethyl-5,6-indolequinone [1].

NMR Spectroscopy: Structural Confirmation

NMR is challenging due to the paramagnetic nature of potential semiquinone radical intermediates and the rapid decay of the quinone.

Protocol (Low-Temperature NMR):

-

Solvent: Use CD

CN (Acetonitrile-d3) or CD -

Temperature: Cool the probe to -20°C or -40°C . This slows the dimerization kinetics.

-

Acquisition:

-

Dissolve DHI-Me in the NMR tube.

-

Add oxidant (e.g., solid PbO

or dissolved o-chloranil) directly to the tube at low temp. -

Filter quickly if using solid oxidant, or use in situ oxidation if soluble.

-

Acquire

H NMR immediately (16-32 scans).

-

Spectral Features (Expected):

| Position | DHI-Me ( | IQ-Me ( | Mechanistic Shift Explanation |

| H-4 | ~6.8 - 7.0 (s) | ~6.2 - 6.5 (s) | Upfield shift due to loss of aromaticity (quinone ring). |

| H-7 | ~6.8 - 7.0 (s) | ~6.2 - 6.5 (s) | Similar upfield shift; loss of ring current. |

| Me-2 | ~2.2 (s) | ~2.0 - 2.1 (s) | Slight shift; methyls attached to pyrrole ring. |

| Me-3 | ~2.2 (s) | ~2.0 - 2.1 (s) | Slight shift. |

| OH / NH | Broad singlets | NH only | Loss of OH peaks confirms oxidation to carbonyls. |

Validation: The disappearance of the aromatic singlet protons of the catechol and the appearance of the alkene-like protons of the quinone ring is the definitive proof of structure [2].

Mass Spectrometry (HRMS)

Direct infusion ESI-MS is preferred over LC-MS to minimize column residence time where degradation occurs.

-

Mode: Positive Ion Mode (ESI+).

-

Target:

-

DHI-Me:

(Calculated for C -

IQ-Me:

(Calculated for C -

Observation: A mass shift of -2 Da confirms the loss of two protons (oxidation).

-

-

Artifact Warning: Look for peaks at

Da, which indicate dimer formation (Melanochrome).

Advanced Characterization: EPR & Redox Cycling

Indolequinones often exist in equilibrium with their semiquinone radicals, especially at higher pH or in the presence of metal ions (e.g., Zn

Protocol:

-

Method: X-band EPR spectroscopy.

-

Condition: Anaerobic mixing of DHI-Me and IQ-Me (comproportionation) or partial oxidation.

-

Result: A signal at

indicates the semiquinone radical. This is a hallmark of "melanin-like" redox activity [3].

Analytical Logic Tree

Use this decision matrix to troubleshoot your characterization.

Figure 2: Troubleshooting logic for unstable quinone isolation.

References

-

Napolitano, A., Pezzella, A., d'Ischia, M. & Prota, G. (1996). The first characterisation of a transient 5,6-indolequinone. Tetrahedron Letters, 37(24), 4241–4242.

-

Wang, J., et al. (2023).[2] Indole-5,6-quinones display hallmark properties of eumelanin. Nature Chemistry, 15, 787–793.[3]

-

d'Ischia, M., et al. (2005). 5,6-Dihydroxyindoles and indole-5,6-diones.[1][4][5][6] Advances in Heterocyclic Chemistry, 89, 1-63.

Sources

Introduction: The Significance of 5,6-Dihydroxyindole Derivatives

An in-depth guide to the High-Performance Liquid Chromatography (HPLC) separation of methylated 5,6-dihydroxyindole derivatives, designed for researchers, scientists, and drug development professionals. This document provides a detailed exploration of the principles, methodologies, and critical considerations for achieving robust and reproducible separations of these important eumelanin precursors.

5,6-Dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA) are pivotal precursors in the biosynthesis of eumelanin, the dark pigment responsible for coloration in skin, hair, and eyes.[1][2][3][4] The state of methylation on the hydroxyl groups or the indole nitrogen dramatically influences the physicochemical properties and subsequent polymerization into melanin.[5] Consequently, the ability to separate and quantify these methylated and non-methylated derivatives is crucial for a variety of research fields, including:

-

Melanoma Research: Urinary profiles of these indolic metabolites can serve as biomarkers for melanoma progression.[5]

-

Pigmentation Studies: Understanding the relative abundance of these precursors provides insight into the chemical diversity and structure of eumelanins.[3]

-

Cosmetic and Dermatological Science: Evaluating compounds that modulate the melanin synthesis pathway.

-

Synthetic Chemistry: Monitoring the progress of reactions designed to produce novel indole-based compounds.[6]

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, stands as the premier analytical technique for this purpose, offering the specificity and resolution required to distinguish between closely related structural analogs.[7][8]

Principle of Separation: Reverse-Phase Chromatography

The separation of methylated 5,6-dihydroxyindole derivatives is most effectively achieved using reverse-phase (RP) HPLC.[7][9] In this modality, the stationary phase is nonpolar (typically octadecylsilane, C18), while the mobile phase is a polar mixture, usually consisting of water and an organic solvent like acetonitrile or methanol.

The core principle relies on the differential partitioning of analytes between the stationary and mobile phases based on their hydrophobicity:

-

Hydrophobic Interactions: Compounds with greater hydrophobicity (less polarity) will have a stronger affinity for the nonpolar C18 stationary phase. This results in stronger retention and, therefore, a longer elution time.

-

Effect of Methylation: The addition of a methyl group to a 5,6-dihydroxyindole derivative increases its nonpolar character (hydrophobicity). Consequently, methylated derivatives will be retained more strongly on an RP column than their non-methylated counterparts.

-

Role of Mobile Phase Acidity: The phenolic hydroxyl groups and, if present, the carboxylic acid group on the indole ring are ionizable. At neutral pH, these groups can deprotonate to form anions. This ionization increases the polarity of the molecule, leading to poor retention and broad, tailing peaks on an RP column. To counteract this, an acid such as formic acid or phosphoric acid is added to the mobile phase.[9][10][11] This suppresses ionization, ensuring the analytes remain in their neutral, less polar form, which promotes better interaction with the stationary phase and results in sharp, well-defined chromatographic peaks.[12]

Experimental Workflow and Separation Logic

The following diagrams illustrate the overall experimental process and the underlying principle of separation on the stationary phase.

Caption: General experimental workflow for HPLC analysis.

Caption: Differential interaction based on hydrophobicity.

Application Protocols

Protocol 1: Analytical HPLC Method

This protocol outlines a standard method for the separation and quantification of methylated and non-methylated 5,6-dihydroxyindole derivatives.

1. Instrumentation and Materials

-

HPLC System: A gradient-capable HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector. A fluorescence detector can be used for enhanced sensitivity.[13]

-

Chromatographic Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[11]

-

Reagents: HPLC-grade water, acetonitrile, methanol, and formic acid (or phosphoric acid).

-

Standards: Analytical standards of 5,6-dihydroxyindole, DHICA, and their relevant methylated derivatives.

2. Chromatographic Conditions

The following conditions serve as a robust starting point for method development.

| Parameter | Recommended Setting | Rationale |

| Column | C18, 4.6 x 250 mm, 5 µm | Provides excellent retention and resolution for hydrophobic compounds.[11][14] |

| Mobile Phase A | 0.3-0.5% Formic Acid in Water | Acidifies the mobile phase to suppress analyte ionization, ensuring sharp peaks.[11] |

| Mobile Phase B | Acetonitrile or Methanol | Organic solvent to elute analytes. Acetonitrile often provides better peak shape.[10][11] |

| Gradient Elution | 5% B to 60% B over 20 min | A gradient is necessary to elute compounds with a range of polarities effectively. |

| Flow Rate | 0.8 - 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.[11] |

| Column Temperature | 30 °C | Ensures reproducible retention times by controlling viscosity and mass transfer.[11] |

| Detection | UV at 280 nm or 310 nm | Indole rings have strong absorbance in this region.[11] |

| Injection Volume | 10 - 20 µL | A typical volume for analytical scale separations.[11] |

3. Procedure: Step-by-Step

-

Mobile Phase Preparation:

-

For Mobile Phase A, add 3-5 mL of formic acid to 1 L of HPLC-grade water.

-

Filter both Mobile Phase A and B through a 0.45 µm membrane filter and degas thoroughly (e.g., by sonication or helium sparging).

-

-

Standard Solution Preparation:

-

Prepare a 1 mg/mL stock solution of each analytical standard in methanol.

-

Create a mixed working standard solution by diluting the stock solutions with Mobile Phase A to a final concentration of 10-50 µg/mL.

-

Prepare a series of calibration standards by further diluting the working standard.

-

-

Sample Preparation:

-

Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of water/methanol).

-

For complex matrices like biological fluids, a solid-phase extraction (SPE) cleanup using a C18 or weak anion exchange cartridge may be necessary to remove interferences.[1][8][10]

-

Filter the final sample solution through a 0.22 µm syringe filter before injection.

-

-

System Operation:

-

Purge the HPLC pumps with their respective mobile phases.

-

Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 15-20 minutes or until a stable baseline is achieved.[7]

-

Create a sequence table including blanks, calibration standards, and samples.

-

Initiate the sequence run.

-

-

Data Analysis:

-

Identify peaks in the sample chromatograms by comparing their retention times to those of the analytical standards.

-

Generate a calibration curve for each analyte by plotting peak area against concentration.

-

Quantify the amount of each derivative in the samples using the calibration curve.

-

Expert Insights & Method Optimization

-

Controlling Peak Shape: The most critical factor for achieving symmetrical peaks is the suppression of analyte ionization. If peak tailing is observed, ensure the mobile phase pH is sufficiently low. An insufficient acid concentration will lead to poor chromatography.[14]

-

Improving Resolution: If co-elution occurs, method optimization is required.

-

Adjust the Gradient: A shallower gradient (slower increase in Mobile Phase B) will increase the separation between peaks.

-

Change the Organic Modifier: Switching from methanol to acetonitrile (or vice-versa) can alter selectivity and change the elution order, potentially resolving co-eluting peaks.

-

-

Enhancing Sensitivity: For trace-level analysis, a fluorescence detector can offer significantly higher sensitivity than UV detection for naturally fluorescent indole derivatives.[13] For unequivocal identification, coupling the HPLC system to a mass spectrometer (LC-MS) is the gold standard, providing molecular weight and fragmentation data.[8][10]

-

Dealing with Complex Samples: For samples with high levels of interfering compounds, a pre-analytical cleanup is essential. Solid-Phase Extraction (SPE) is highly effective for isolating indole derivatives from complex matrices, improving both column longevity and data quality.[8][10]

References

Sources

- 1. Improved HPLC Conditions to Determine Eumelanin and Pheomelanin Contents in Biological Samples Using an Ion Pair Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. High-performance liquid chromatography estimation of cross-linking of dihydroxyindole moiety in eumelanin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. elar.urfu.ru [elar.urfu.ru]

- 5. Preparation of eumelanin-related metabolites 5,6-dihydroxyindole, 5,6-dihydroxyindole-2-carboxylic acid, and their O-methyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Expedient synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Quantitation of eumelanin and pheomelanin markers in diverse biological samples by HPLC-UV-MS following solid-phase extraction | PLOS One [journals.plos.org]

- 9. Separation of Indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. mdpi.com [mdpi.com]

- 11. CN111089923A - Extraction and detection method of 5,6-dihydroxyindole carboxylic acid - Google Patents [patents.google.com]

- 12. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A quantitative method for determination of 5,6-dihydroxyindole-2-carboxylic acid using high-pressure liquid chromatography with fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Solubility Optimization for 2,3-Dimethyl-1H-indole-5,6-diol

Case ID: IND-56-SOL-001 Subject: Troubleshooting precipitation and oxidative instability in aqueous buffers Status: Resolved / Guide Available Assigned Specialist: Senior Application Scientist, Chemical Biology Division[1]

Executive Summary & Mechanistic Insight[1][2]

The Core Challenge: Researchers working with 2,3-dimethyl-1H-indole-5,6-diol often misdiagnose solubility issues. The molecule presents a "dual-threat" profile:

-

Intrinsic Hydrophobicity: The indole core, reinforced by two methyl groups at the 2,3-positions, creates significant lattice energy and lipophilicity, limiting thermodynamic solubility in water.

-

Oxidative Instability (The "False" Insolubility): The 5,6-diol (catechol) moiety is highly susceptible to auto-oxidation at neutral or basic pH.[1] This generates o-quinones which rapidly polymerize into insoluble melanin-like oligomers.[1]

Diagnosis Rule:

-

White/Cloudy Precipitate: True solubility limit reached (Hydrophobic aggregation).[1]

-

Pink/Red

Brown/Black Precipitate: Chemical oxidation (Polymerization).[1]

Critical Solubility Parameters

| Parameter | Value / Characteristic | Implication for Protocol |

| LogP (Estimated) | ~1.5 - 2.0 | Moderate lipophilicity; requires organic co-solvent or complexing agent.[1] |

| pKa (Phenolic) | ~9.5 - 9.8 | CRITICAL: At pH > 7.0, deprotonation accelerates oxidation 100x.[1] Keep pH < 7.0 if possible.[1] |

| Oxidation Potential | High (Catechol moiety) | Requires strict anaerobic conditions and/or antioxidants.[1] |

| Preferred Stock Solvent | DMSO (Anhydrous) | Stable stock concentration up to 20–50 mM.[1] |

| Max Aqueous Solubility | < 0.5 mM (Unoptimized) | Direct dissolution in buffer is not recommended.[1] |

Optimized Protocols

Protocol A: The "Anaerobic Shield" Method (Standard)

Best for: Acute cellular assays or enzymatic studies where additives must be minimized.[1]

Reagents:

-

Anhydrous DMSO[1]

-

Buffer (PBS or HEPES), pH adjusted to 6.0–6.5 (if assay permits)[1]

-

Argon or Nitrogen gas source[1]

-

Antioxidant: Ascorbic Acid (Vitamin C) or Sodium Metabisulfite[1]

Workflow:

-

Stock Preparation: Dissolve the solid indole in anhydrous DMSO to a concentration of 10–20 mM . Store in single-use aliquots at -80°C. Do not store at 4°C; freeze-thaw cycles introduce moisture and oxygen.[1]

-

Buffer Degassing: Purge the aqueous buffer with Argon/Nitrogen for at least 15 minutes to remove dissolved oxygen.[1]

-

Antioxidant Spiking: Add Ascorbic Acid (100–500 µM) to the buffer before introducing the indole.[1] This acts as a sacrificial reductant.[1]

-

Flash Dilution:

-

Vortex the buffer rapidly.

-

Inject the DMSO stock directly into the vortexing buffer (keep DMSO < 1% v/v).[1]

-